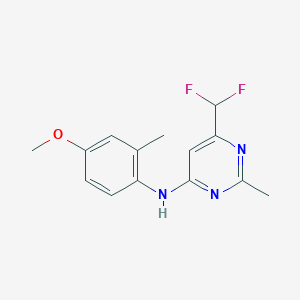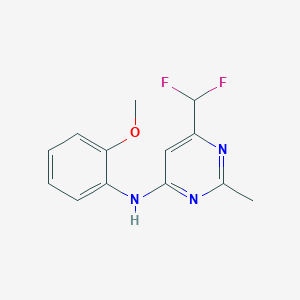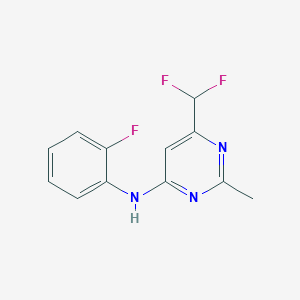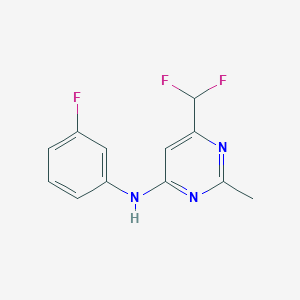
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine, or 6-DFMPMPA, is an organic compound that has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. 6-DFMPMPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
6-DFMPMPA has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. It has been studied for its potential to treat cancer, inflammation, and neurodegenerative diseases, as well as for its ability to modulate the immune system. It has also been studied for its potential to be used as an antidepressant, as well as for its potential to be used in the treatment of Alzheimer’s disease.
Mecanismo De Acción
The exact mechanism of action of 6-DFMPMPA is not yet fully understood. However, it is believed to act by binding to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, 6-DFMPMPA has been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-DFMPMPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been found to have anti-oxidative and anti-apoptotic effects, as well as to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-DFMPMPA has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost and easy availability. Additionally, it has been found to have good solubility in water and other solvents, making it easy to work with in the lab. However, 6-DFMPMPA has a relatively short half-life, making it difficult to study its long-term effects. Additionally, it has been found to be toxic in high doses, making it important to use caution when handling it in the lab.
Direcciones Futuras
Despite its potential for use in the treatment of various diseases and conditions, further research is needed to fully understand the effects of 6-DFMPMPA. Potential future directions of research include further study of its mechanism of action, as well as its potential to be used in the treatment of cancer, inflammation, neurodegenerative diseases, and other conditions. Additionally, further research is needed to determine the optimal dosage and administration of 6-DFMPMPA, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
6-DFMPMPA can be synthesized through a multi-step process, beginning with the condensation of 4-methoxy-2-methylphenylacetic acid and 2-methylpyrimidine-4-carboxylic acid using sodium ethoxide as the base. This reaction yields the intermediate compound 6-(difluoromethyl)-2-methylpyrimidin-4-amine, which is then reacted with 4-methoxy-2-methylphenylacetic acid to form the desired 6-DFMPMPA.
Propiedades
IUPAC Name |
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-6-10(20-3)4-5-11(8)19-13-7-12(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSLTJVDMDWREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)
![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)


![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)

